Cas no 2138262-88-9 (3-(4-Methylphenoxy)propane-1-sulfonyl fluoride)

3-(4-Methylphenoxy)propane-1-sulfonyl fluoride is a specialized sulfonyl fluoride compound used in organic synthesis and medicinal chemistry. Its key structural features include a methyl-substituted phenoxy group and a sulfonyl fluoride moiety, which enhance its reactivity as an electrophile in selective modifications, particularly in covalent inhibitor design. The sulfonyl fluoride group offers stability under aqueous conditions while retaining high reactivity with nucleophiles, making it valuable for targeted protein labeling and activity-based probes. The 4-methylphenoxy substituent contributes to improved lipophilicity, facilitating membrane permeability in biological applications. This compound is particularly useful in developing irreversible inhibitors for serine hydrolases and other enzyme classes.
3-(4-Methylphenoxy)propane-1-sulfonyl fluoride structure
2138262-88-9 structure
Product Name:3-(4-Methylphenoxy)propane-1-sulfonyl fluoride
CAS No:2138262-88-9
MF:C10H13FO3S
MW:232.271825551987
CID:6429150
PubChem ID:165897471
Update Time:2025-06-09

3-(4-Methylphenoxy)propane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methylphenoxy)propane-1-sulfonyl fluoride
    • 2138262-88-9
    • EN300-728741
    • 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride
    • Inchi: 1S/C10H13FO3S/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3
    • InChI Key: XPCKQGCRPJVPIO-UHFFFAOYSA-N
    • SMILES: S(CCCOC1C=CC(C)=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 232.05694361g/mol
  • Monoisotopic Mass: 232.05694361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.8Ų

3-(4-Methylphenoxy)propane-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728741-0.05g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
0.05g
$683.0 2025-03-11
Enamine
EN300-728741-0.1g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
0.1g
$715.0 2025-03-11
Enamine
EN300-728741-0.25g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
0.25g
$748.0 2025-03-11
Enamine
EN300-728741-0.5g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
0.5g
$781.0 2025-03-11
Enamine
EN300-728741-1.0g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
1.0g
$813.0 2025-03-11
Enamine
EN300-728741-2.5g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
2.5g
$1594.0 2025-03-11
Enamine
EN300-728741-5.0g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
5.0g
$2360.0 2025-03-11
Enamine
EN300-728741-10.0g
3-(4-methylphenoxy)propane-1-sulfonyl fluoride
2138262-88-9 95.0%
10.0g
$3500.0 2025-03-11

Additional information on 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride

Comprehensive Overview of 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138262-88-9)

3-(4-Methylphenoxy)propane-1-sulfonyl fluoride (CAS No. 2138262-88-9) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern organic synthesis and medicinal chemistry. This compound, characterized by its unique 4-methylphenoxy moiety and reactive sulfonyl fluoride group, serves as a versatile building block for designing bioconjugation probes, enzyme inhibitors, and click chemistry applications. Its molecular structure (C10H13FO3S) enables selective modifications, making it invaluable for researchers exploring protein labeling and covalent drug discovery.

In recent years, the demand for sulfonyl fluoride-based compounds like 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride has surged due to their stability under physiological conditions and compatibility with bioorthogonal chemistry. A growing trend in AI-driven drug design and high-throughput screening has further amplified interest in this chemical, as it aligns with the search for covalent inhibitors targeting cysteine proteases and other therapeutic enzymes. Users frequently search for terms such as "sulfonyl fluoride applications," "phenoxy derivatives in drug development," and "CAS 2138262-88-9 suppliers," reflecting its relevance in both academic and industrial settings.

The compound’s mechanistic versatility stems from its ability to form stable covalent bonds with nucleophilic residues, a property leveraged in chemical biology studies. For instance, its fluorosulfate group reacts selectively with tyrosine or lysine side chains, enabling precise protein engineering—a hotspot topic in antibody-drug conjugate (ADC) research. This aligns with frequent queries like "how to modify proteins with sulfonyl fluorides" or "best practices for bioconjugation," underscoring its practical utility.

From a synthetic perspective, 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride is synthesized via nucleophilic substitution of 4-methylphenol with 1,3-propanesultone, followed by fluorination. This process highlights its scalability, a key concern for researchers searching for "large-scale synthesis of sulfonyl fluorides." Its lipophilic yet water-compatible nature also makes it suitable for cell-permeable probes, addressing queries related to "cell imaging reagents."

Environmental and safety profiles of CAS 2138262-88-9 are frequently discussed, particularly regarding its handling protocols and storage stability. Unlike traditional electrophiles, its controlled reactivity minimizes off-target effects, a feature praised in forums on "safe covalent modifiers." Regulatory compliance is another searched topic, with users seeking "REACH compliance for sulfonyl fluorides" or "green chemistry alternatives."

In conclusion, 3-(4-Methylphenoxy)propane-1-sulfonyl fluoride exemplifies innovation at the intersection of chemical biology and drug discovery. Its adaptability to AI-aided molecular design and alignment with sustainable chemistry trends ensure its enduring relevance. As searches for "next-gen bioconjugation tools" rise, this compound remains a cornerstone for advancing precision therapeutics and diagnostic technologies.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited